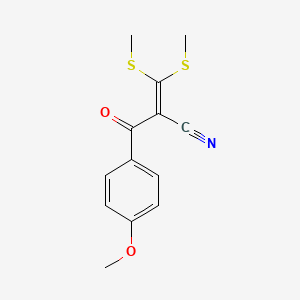

2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile is a useful research compound. Its molecular formula is C13H13NO2S2 and its molecular weight is 279.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

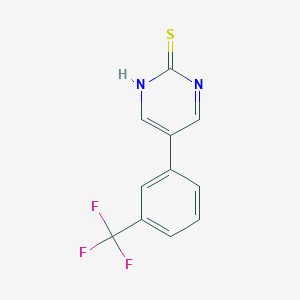

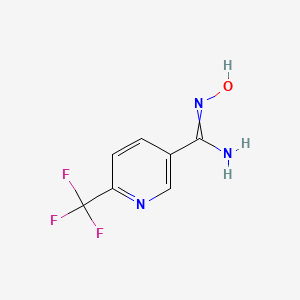

The synthesis and characterization of derivatives of "2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile" have been documented. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives from reactions involving similar molecular frameworks. These derivatives were screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's relevance in the development of potential anticancer agents (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Biological Evaluation

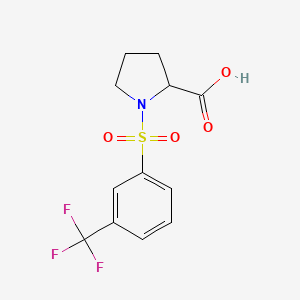

A study by Bhale et al. (2018) explored the synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives, demonstrating their therapeutic potential through in vitro anti-tumor evaluations. This research provides insight into the compound's utility in creating novel molecular templates with significant anticancer, antioxidant, and anti-inflammatory properties (Pravin S. Bhale, H. Chavan, Sakharam B. Dongare, S. Sankpal, B. Bandgar, 2018).

Reactivity and Application in Polymer Chemistry

The reactivity of related compounds has been studied for their application in polymer chemistry. For example, Cuervo-Rodríguez et al. (2019) investigated the influence of side chain structure on the thermal and antimicrobial properties of cationic methacrylic polymers. This work highlights the role of similar acrylonitrile derivatives in developing antimicrobial polymers with potential applications in healthcare and materials science (R. Cuervo-Rodríguez, A. Muñoz-Bonilla, J. Araujo, C. Echeverría, M. Fernández-García, 2019).

Luminescent Materials

Dong-cai and Wan-gen (2006) synthesized ternary complexes of terbium with aromatic carboxylic acids and acrylonitrile, uncovering the luminescent properties of these complexes. This suggests that derivatives of "this compound" could be instrumental in fabricating bonding-type terbium polymer luminescent materials, opening avenues for advancements in materials science and engineering (Guo Dong-cai, Shu Wan-gen, 2006).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its applications. If it has medicinal properties, future research could focus on improving its efficacy or reducing side effects. If it’s a reagent or an intermediate in chemical synthesis, research could focus on finding more efficient or environmentally friendly ways to synthesize it .

Properties

IUPAC Name |

2-(4-methoxybenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c1-16-10-6-4-9(5-7-10)12(15)11(8-14)13(17-2)18-3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJAFJFCFYXUKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=C(SC)SC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380957 |

Source

|

| Record name | 2-(4-methoxybenzoyl)-3,3-di(methylthio)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62455-63-4 |

Source

|

| Record name | 2-(4-methoxybenzoyl)-3,3-di(methylthio)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B1303354.png)

![2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B1303355.png)

![4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1303358.png)

![4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid](/img/structure/B1303365.png)

![{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine](/img/structure/B1303377.png)